
Finerenon
Übersicht
Beschreibung
Finerenone, marketed under the brand name Kerendia, is a non-steroidal mineralocorticoid receptor antagonist. It is primarily used to reduce the risk of kidney function decline, kidney failure, cardiovascular death, non-fatal heart attacks, and hospitalization for heart failure in adults with chronic kidney disease associated with type 2 diabetes . Finerenone is taken orally and has been approved for medical use in the United States since July 2021 and in the European Union since February 2022 .
Wissenschaftliche Forschungsanwendungen
Chronic Kidney Disease (CKD)
Key Findings:
- In the FIDELIO-DKD trial, finerenone significantly reduced the risk of kidney failure and progression of CKD in patients with T2DM. The trial reported a 20% reduction in the risk of end-stage renal disease requiring dialysis .
- The FIGARO-DKD trial demonstrated that finerenone lowered the incidence of cardiovascular events among CKD patients, achieving a 12.4% versus 14.2% outcome for composite cardiovascular death, myocardial infarction, stroke, and hospitalization for heart failure .
Trial | Outcome | Finerenone Group | Placebo Group | Hazard Ratio (HR) |
---|---|---|---|---|
FIDELIO-DKD | Risk of kidney failure | Reduced by 20% | N/A | N/A |
FIGARO-DKD | Composite cardiovascular outcome | 12.4% | 14.2% | 0.87 |
Cardiovascular Outcomes
Finerenone has shown to improve cardiovascular health in patients with CKD and T2DM:
- A pooled analysis from FIDELIO-DKD and FIGARO-DKD indicated that finerenone reduced the risk of major cardiovascular events significantly .
- The treatment led to a notable decrease in hospitalization rates for heart failure (HR: 0.71) compared to placebo .
Diabetic Complications
Finerenone also addresses complications arising from diabetes:
- It has been associated with improvements in diabetic retinopathy and other metabolic disorders due to its ability to reduce oxidative stress and inflammation .
- Studies have indicated that finerenone can delay the progression of diabetic nephropathy by improving renal outcomes in diabetic patients .
Case Study: FIDELIO-DKD Trial
The FIDELIO-DKD trial involved patients with CKD stages 3-4 and severely increased albuminuria. Results showed:
- A significant reduction in composite kidney outcomes with finerenone compared to placebo (HR: 0.80) over a median follow-up period of approximately 2.9 years .
Case Study: FIGARO-DKD Trial
In this trial, patients with stage 1-4 CKD were assessed for cardiovascular outcomes:
Wirkmechanismus
Target of Action
Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist . The primary target of Finerenone is the mineralocorticoid receptor . This receptor is involved in the regulation of electrolyte balance and blood pressure .
Mode of Action
Finerenone works by inhibiting the effects of mineralocorticoids like aldosterone and cortisol when the MR is overactivated . This inhibition possibly reduces inflammation and fibrosis in the heart and kidney . It also blocks mineralocorticoid receptors, which makes it a potassium-sparing diuretic .
Biochemical Pathways
Finerenone’s action on the mineralocorticoid receptor leads to a reduction in inflammation and fibrosis, which are key processes in the progression of chronic kidney disease and cardiovascular disease . By blocking the mineralocorticoid receptor, Finerenone can help to reduce these harmful effects and slow the progression of these diseases .
Pharmacokinetics
Finerenone is rapidly and completely absorbed and undergoes first-pass metabolism in the gut wall and liver, resulting in a bioavailability of 43.5% . The pharmacokinetics of Finerenone are linear and its half-life is 2 to 3 hours in the dose range of up to 20 mg . Cytochrome P450 (CYP) 3A4 (90%) and CYP2C8 (10%) are involved in the extensive biotransformation of Finerenone to pharmacologically inactive metabolites, which are excreted via both renal (80%) and biliary (20%) routes .
Result of Action
Finerenone has predominant anti-fibrotic and anti-inflammatory effects and exhibits several renal and cardiac protective effects . It is indicated to reduce the risk of sustained decline in glomerular filtration rate, end stage kidney disease, cardiovascular death, heart attacks, and hospitalization due to heart failure in adults with chronic kidney disease associated with type II diabetes mellitus .
Action Environment
The action of Finerenone can be influenced by various factors. For instance, the presence of other medications that inhibit or induce CYP3A4 can affect the metabolism and therefore the effectiveness of Finerenone . Additionally, patient-specific factors such as renal or hepatic impairment can also influence the pharmacokinetics of Finerenone .
Biochemische Analyse
Biochemical Properties
Finerenone interacts with the mineralocorticoid receptor (MR), a member of the nuclear hormone receptor family . It exhibits high MR selectivity and binding affinity . The inhibition of MR activity in cardiovascular cells and cells of the immune system mediates potent anti-hypertrophic, anti-fibrotic, and anti-inflammatory actions .
Cellular Effects
Finerenone influences cell function by inhibiting MR activity in various cell types, including renal epithelial cells, cardiovascular cells, and immune cells . This results in a reduction of sodium and water reabsorption, and improvement of cardiac function .
Molecular Mechanism
Finerenone exerts its effects at the molecular level by blocking the MR. This blockade results in anti-hypertrophic, anti-fibrotic, and anti-inflammatory actions, thereby improving cardiac function .
Temporal Effects in Laboratory Settings
The pharmacokinetics of finerenone are linear, and its half-life is 2 to 3 hours in the dose range of up to 20 mg . Over time, finerenone is extensively biotransformed to pharmacologically inactive metabolites .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, finerenone has shown significant cardiorenal protective actions in clinical trials .
Metabolic Pathways
Finerenone is extensively biotransformed to pharmacologically inactive metabolites. This biotransformation involves Cytochrome P450 (CYP) 3A4 (90%) and CYP2C8 (10%) .
Transport and Distribution
Finerenone and its metabolites are excreted via both renal (80%) and biliary (20%) routes . This suggests that it is distributed within cells and tissues through these pathways.
Subcellular Localization
Given its mechanism of action, it likely interacts with the MR in the cytoplasm of cells, and upon binding, the receptor-ligand complex translocates to the nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Finerenone is synthesized through a series of reactions starting with benzaldehyde and pyridyl chloride. One of the synthetic routes involves the condensation of benzaldehyde with acetoacetamide under Knoevenagel conditions to produce enones . Another method involves the reaction of diethyl malonate with 4-cyano-2-methoxybenzaldehyde and 4-amino-5-methyl-2-hydroxypyridine in acetic acid at 80°C for 8 hours .
Industrial Production Methods: The industrial production of finerenone involves high-performance liquid chromatography (HPLC) for the estimation and validation of the compound in pharmaceutical tablet dosage forms. The process includes the use of a Hemochrom C18 analytical column and a mobile phase of 0.1% trifluoroacetic acid and acetonitrile .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Finerenon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt für seine Stabilität und Resistenz gegenüber Abbau unter verschiedenen Bedingungen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind Essigsäure, Diethylmalonat, 4-Cyano-2-Methoxybenzaldehyd und 4-Amino-5-methyl-2-Hydroxypyridin . Die Reaktionen werden typischerweise bei erhöhten Temperaturen durchgeführt und mit Hilfe der Dünnschichtchromatographie (TLC) und der HPLC überwacht .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind verschiedene Zwischenprodukte und die Endverbindung selbst, die sich durch ihre hohe Reinheit und Stabilität auszeichnet .
Vergleich Mit ähnlichen Verbindungen
Finerenon wird mit anderen Mineralocorticoid-Rezeptor-Antagonisten wie Spironolacton und Eplerenon verglichen . Im Gegensatz zu Spironolacton, das nicht selektiv ist und eine antiandrogene Aktivität aufweist, ist this compound ein selektiver nicht-steroidaler Mineralocorticoid-Rezeptor-Antagonist . Eplerenon ist ebenfalls selektiv, hat jedoch eine andere Bindungsaffinität und ein anderes pharmakokinetisches Profil im Vergleich zu this compound . Die einzigartige Struktur von this compound ermöglicht es, weniger Nebenwirkungen und ein günstigeres Sicherheitsprofil aufzuweisen .
Ähnliche Verbindungen:
- Spironolacton
- Eplerenon
- Apararenon
- Esaxerenon
This compound zeichnet sich durch seine hohe Selektivität, Potenz und das reduzierte Risiko unerwünschter Wirkungen wie Hyperkaliämie und Gynäkomastie aus .
Biologische Aktivität
Finerenone, a novel non-steroidal selective mineralocorticoid receptor antagonist (MRA), has garnered significant attention for its biological activity, particularly in the context of chronic kidney disease (CKD) and heart failure. This article delves into its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Finerenone operates primarily by antagonizing the mineralocorticoid receptor (MR), which is implicated in various pathological processes, including fibrosis and inflammation. Unlike traditional steroidal MRAs such as spironolactone and eplerenone, finerenone exhibits:
- High Selectivity : Finerenone demonstrates greater MR selectivity compared to spironolactone and a higher receptor binding affinity than eplerenone .
- Unique Binding Mode : It binds to the MR in a distinct manner that inhibits the recruitment of transcriptional cofactors, thus affecting gene expression related to inflammation and fibrosis .
- Equal Tissue Distribution : The compound is distributed equally between the heart and kidneys, which is advantageous for targeting cardiorenal diseases .
Key Trials and Findings
-
FIDELIO-DKD Trial :
- Objective : To evaluate finerenone's efficacy in reducing CKD progression in patients with type 2 diabetes.
- Results : Finerenone significantly reduced the risk of the primary composite outcome (kidney failure or sustained decrease in eGFR) by 18% compared to placebo over a median follow-up of 2.6 years .
- Cardiovascular Outcomes : It also demonstrated a reduction in cardiovascular events, with a hazard ratio of 0.89 for cardiovascular death compared to placebo .
- FIGARO-DKD Trial :
- FINEARTS-HF Trial :
Safety Profile
Finerenone's safety profile has been favorable compared to traditional MRAs:
- Hyperkalemia Risk : While hyperkalemia remains a concern, finerenone has shown a lower incidence compared to spironolactone, making it safer for long-term use in at-risk populations .
- Adverse Reactions : Common adverse effects include hypotension and hyponatremia; however, these are generally manageable .
Comparative Efficacy Table
Study | Population | Primary Endpoint | Finerenone Outcome | Placebo Outcome |
---|---|---|---|---|
FIDELIO-DKD | CKD with T2D | Kidney failure or sustained eGFR decline | 18% reduction | Baseline |
FIGARO-DKD | CKD with T2D | Cardiovascular events | 13% reduction | Baseline |
FINEARTS-HF | Heart failure patients | Cardiovascular death | Reduced risk | Baseline |
Case Study 1: Efficacy in Diabetic Patients
A cohort study involving diabetic patients showed that those treated with finerenone experienced a significant reduction in albuminuria levels after six months of treatment, indicating improved renal function markers.
Case Study 2: Heart Failure Management
In patients with heart failure and concomitant CKD, finerenone therapy led to improved cardiac function as evidenced by echocardiographic parameters, alongside reduced hospitalization rates due to heart failure exacerbations.
Eigenschaften
IUPAC Name |
(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHLEZXCOBLCY-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146928 | |
Record name | Finerenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist with no significant affinity or activity at androgen, progesterone, estrogen, and glucocorticoid receptors. Animal studies have shown that finerenone binding to the MR reduces inflammation and fibrosis, and phase 2 clinical trials showed a reduction in albuminuria. Aldosterone is a mineralocorticoid hormone involved in the regulation of blood pressure, sodium reabsorption, and potassium excretion. In 1943, agonism of the MR along with increased salt was shown to be associated with malignant hypertension, which could progress to inflammation and fibrosis of organs. Binding of aldosterone, an MR agonist, to the MR causes a conformational change, which dissociates the receptor from inactivating chaperone proteins. The active MR translocates to the nucleus along with a complex of other coactivators to induce transcription of a number of genes. Finerenone's binding to the MR prevents binding of MR coactivators, which in turn prevents pro-inflammatory and pro-fibrotic gene transcription. Clinical trial data shows that blocking the mineralocorticoid receptor reduces mortality and morbidity in patients with chronic severe congestive heart failure with an ejection fraction ≤35%. Patients taking finerenone developed new onset atrial fibrillation or flutter (AFF) with a hazard ratio of 0.71. Finerenone lowered the risk of first onset of kidney failure, a sustained eGFR decrease of ≥40%, or death from a renal cause to a hazard ratio of 0.82. Cardiovascular outcomes including cardiovascular death, nonfatal heart attacks, nonfatal strokes, and hospitalization for heart failure in patients taking finerenone had a hazard ratio of 0.86 in patients with a history of AFF and 0.85 in patients without a history of AFF. | |
Record name | Finerenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16165 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1050477-31-0 | |
Record name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Finerenone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Finerenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16165 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Finerenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FINERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.